4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline
Overview
Description
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline, also known as BBTA, is a chemical compound that belongs to the class of anilines. It is widely used in scientific research for its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is not fully understood. However, it is believed to interact with specific receptors in cells, leading to changes in cellular function and signaling pathways. Further research is needed to fully elucidate the mechanism of action of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline.
Biochemical And Physiological Effects
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline has been found to exhibit low toxicity and minimal side effects in laboratory experiments. It has been shown to have a high binding affinity for certain receptors in cells, which may make it useful for studying cellular signaling pathways and drug discovery.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is its excellent fluorescent properties, which make it an ideal candidate for use in fluorescence microscopy and imaging. Additionally, 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline has been found to exhibit low toxicity and minimal side effects in laboratory experiments. However, one of the limitations of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is its relatively high cost, which may limit its use in some research applications.
Future Directions
There are several potential future directions for 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline research. One area of interest is the development of new synthetic methods for 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline that are more cost-effective and scalable. Additionally, 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline may have potential applications in the development of new drugs and therapies for various diseases. Further research is needed to fully explore the potential of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline in these areas.
Conclusion:
In conclusion, 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is a unique and versatile compound that has potential applications in various fields of science. Its excellent fluorescent properties and low toxicity make it an ideal candidate for use in fluorescence microscopy and imaging, as well as other research applications. Further research is needed to fully elucidate the mechanism of action of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline and explore its potential applications in drug discovery and therapy development.
Scientific Research Applications
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline has been extensively studied for its potential applications in various fields of science. It has been found to exhibit excellent fluorescent properties, making it an ideal candidate for use in fluorescence microscopy and imaging. Additionally, 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline has been studied for its potential use in organic light-emitting diodes (OLEDs) and as a building block for the synthesis of other organic compounds.
properties
IUPAC Name |
N,N-bis(4-bromophenyl)-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N/c1-14-2-8-17(9-3-14)22(18-10-4-15(20)5-11-18)19-12-6-16(21)7-13-19/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMRSCXBBGEIGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572452 | |
Record name | 4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline | |
CAS RN |
100308-67-6 | |
Record name | 4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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